

"4-Chloro-2-methylbutanoic acid" chemical structure and bonding

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Compound of Interest

Compound Name: 4-Chloro-2-methylbutanoic acid

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An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Chloro-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure and bonding of **4-Chloro-2-methylbutanoic acid** ($C_5H_9ClO_2$). Due to a lack of available experimental data for this specific compound, this guide leverages computational data from reputable chemical databases to describe its physicochemical properties, molecular geometry, and bonding characteristics. Furthermore, it outlines standard experimental protocols that are fundamental for the structural elucidation of such compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for professionals in research and drug development who may be interested in the synthesis, characterization, or application of **4-Chloro-2-methylbutanoic acid** and its analogues.

Introduction

4-Chloro-2-methylbutanoic acid is a halogenated carboxylic acid with the chemical formula $C_5H_9ClO_2$.^[1] Its molecular structure features a four-carbon butanoic acid backbone with a chlorine atom substituted at the fourth carbon (C4) and a methyl group at the second carbon (C2). The presence of a chiral center at C2 indicates that the molecule can exist as a pair of

enantiomers, a critical consideration in pharmaceutical development where stereoisomers can exhibit distinct pharmacological and toxicological profiles. The functional groups present—a carboxylic acid and an alkyl halide—make it a potentially versatile intermediate in organic synthesis.

Chemical and Physical Properties

The fundamental properties of **4-Chloro-2-methylbutanoic acid** are summarized in Table 1. It is important to note that while the molecular formula and weight are derived from its chemical composition, many of the other physicochemical properties are computationally predicted and should be considered as estimated values.

Table 1: Physicochemical Properties of **4-Chloro-2-methylbutanoic acid**

Property	Value
Molecular Formula	C ₅ H ₉ ClO ₂
Molecular Weight	136.58 g/mol
IUPAC Name	4-chloro-2-methylbutanoic acid
CAS Number	672305-40-7
XLogP3 (Computed)	1.5
Hydrogen Bond Donor Count (Computed)	1
Hydrogen Bond Acceptor Count (Computed)	2
Rotatable Bond Count (Computed)	3

Data sourced from PubChem and Molbase.[\[1\]](#)[\[2\]](#)

Molecular Structure and Bonding

The molecular structure of **4-Chloro-2-methylbutanoic acid** is characterized by a chain of four sp³-hybridized carbon atoms, with the exception of the carboxyl carbon, which is sp²-hybridized. This leads to a tetrahedral geometry around the carbons of the alkyl chain and a

trigonal planar geometry for the carboxylic acid group. The molecule contains single covalent bonds (C-C, C-H, C-O, O-H, C-Cl) and one double bond (C=O).

Due to the absence of experimental crystallographic data, the precise bond lengths and angles for **4-Chloro-2-methylbutanoic acid** are not documented. However, Table 2 provides estimated values based on computational models and standard values for similar chemical environments.

Table 2: Computationally Estimated Bond Parameters

Parameter	Bond/Angle Type	Estimated Value
Bond Length	C-Cl	~ 1.78 Å
C-C (sp ³ -sp ³)	~ 1.53 Å	
C-C (sp ³ -sp ²)	~ 1.51 Å	
C=O	~ 1.21 Å	
C-O	~ 1.35 Å	
Bond Angle	C-C-C	~ 110-112°
Cl-C-C	~ 110°	
O=C-O	~ 124°	

These values are illustrative and based on computational chemistry predictions.

Experimental Protocols for Structural Characterization

The definitive determination of the structure of a novel or uncharacterized compound like **4-Chloro-2-methylbutanoic acid** requires a combination of spectroscopic and spectrometric techniques. The following are detailed, standard experimental protocols that would be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of purified **4-Chloro-2-methylbutanoic acid** is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is acquired on a 400 MHz spectrometer. Expected signals would include a doublet for the C2-methyl group, a multiplet for the C2 proton, two distinct multiplets for the diastereotopic protons on C3, a triplet for the C4 methylene protons, and a broad singlet for the acidic proton of the carboxyl group.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is acquired on the same instrument. Five distinct signals are expected, corresponding to the five carbon atoms of the molecule. The chemical shifts would be indicative of their electronic environment, with the carboxyl carbon appearing furthest downfield.
- **2D NMR Experiments:** To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish H-H and C-H correlations, respectively.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm^{-1} .
- **Spectral Analysis:** The resulting spectrum is analyzed for characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid dimer at approximately 3300-2500 cm^{-1} , a sharp and intense C=O stretch around 1710 cm^{-1} , and a C-Cl stretch in the fingerprint region (typically 800-600 cm^{-1}).

Mass Spectrometry (MS)

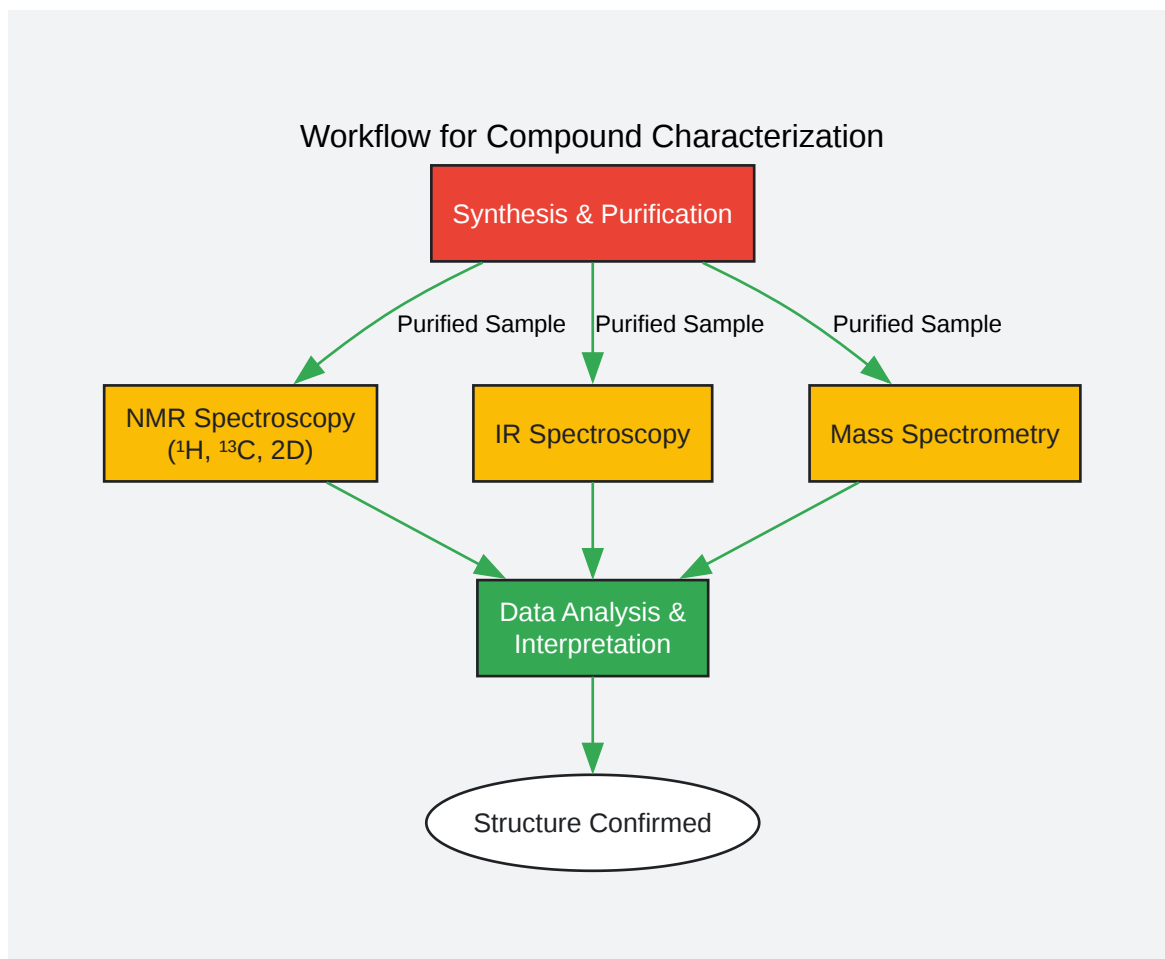
Objective: To determine the molecular weight and fragmentation pattern to further confirm the structure.

Methodology:

- **Sample Introduction and Ionization:** The sample is introduced into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for prior separation and purification. Electron Ionization (EI) is a common method for this type of molecule.
- **Mass Analysis:** The mass-to-charge ratios (m/z) of the resulting ions are measured. The molecular ion peak (M^+) would confirm the molecular weight of 136.58 g/mol. A characteristic isotopic pattern for a chlorine-containing compound (an $M+2$ peak with roughly one-third the intensity of the M^+ peak) would be expected.
- **Fragmentation Analysis:** The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for a molecule of this type would include the loss of a chlorine atom, the loss of the carboxyl group, and cleavage of the carbon-carbon bonds.

Visualizations

Caption: 2D chemical structure of **4-Chloro-2-methylbutanoic acid**.



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Caption: A typical experimental workflow for structural elucidation.

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References

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- To cite this document: BenchChem. ["4-Chloro-2-methylbutanoic acid" chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12912489#4-chloro-2-methylbutanoic-acid-chemical-structure-and-bonding]

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